(4-(Ethoxymethoxy)phenyl)boronic acid

Descripción

Structural Features and IUPAC Nomenclature

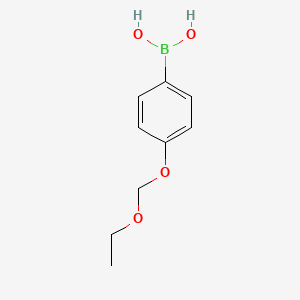

The structural architecture of this compound reveals a sophisticated molecular framework that combines multiple functional groups within a single compound. According to established chemical databases, the compound bears the IUPAC name [4-(ethoxymethoxy)phenyl]boronic acid and is registered under CAS number 957062-54-3. The molecular structure can be represented by the SMILES notation CCOCOc1ccc(cc1)B(O)O, which illustrates the connectivity between the ethoxymethoxy substituent and the boronic acid moiety.

The compound's molecular formula C9H13BO4 encompasses several distinct structural elements that contribute to its chemical behavior. The boronic acid functional group, characterized by the B(OH)2 moiety, maintains the typical trigonal planar geometry around the boron atom that is fundamental to all boronic acid derivatives. The ethoxymethoxy substituent at the para position introduces additional complexity through its ether linkages, creating a chain of connectivity that extends from the phenyl ring through a methoxymethyl bridge to an ethyl terminal group.

Computational analysis has provided detailed insights into the compound's three-dimensional structure through various chemical descriptors. The InChI representation InChI=1S/C9H13BO4/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 captures the complete connectivity pattern and stereochemical information. The InChI Key JKJOKHKGCAHUJY-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

The physical properties of this compound reflect its complex structure and multiple functional groups. Predictive calculations indicate a boiling point of approximately 356.6 ± 52.0 degrees Celsius and a density of 1.16 ± 0.1 g/cm³. The compound exhibits a predicted pKa value of 8.62 ± 0.16, which falls within the typical range for substituted phenylboronic acids and influences its behavior in various chemical reactions. Storage requirements specify maintenance at 2-8 degrees Celsius to ensure compound stability.

Positional Isomerism in Ethoxymethoxy-Substituted Phenylboronic Acids

The study of positional isomerism in ethoxymethoxy-substituted phenylboronic acids reveals the structural diversity achievable through systematic substitution patterns on the phenyl ring. While this compound represents the para-substituted variant, the chemical literature documents the existence of related compounds with methoxymethoxy substituents that demonstrate the broader scope of this structural class.

The para-substituted 4-(methoxymethoxy)phenylboronic acid, bearing CAS number 162662-27-3, provides a direct structural analogue that differs only in the alkyl chain length of the ether substituent. This compound exhibits a molecular formula of C8H11BO4 and molecular weight of 181.98 g/mol, representing a reduction of one carbon and two hydrogen atoms compared to the ethoxymethoxy derivative. The structural similarity between these compounds demonstrates how systematic modification of substituent chain length can be employed to tune molecular properties while maintaining the core phenylboronic acid framework.

The meta-substituted isomer 3-(methoxymethoxy)phenylboronic acid, identified by CAS number 216443-40-2, illustrates the impact of substitution position on molecular characteristics. Despite sharing the identical molecular formula C8H11BO4 with its para-substituted counterpart, the meta-isomer exhibits distinct chemical properties arising from the altered electronic environment around the boronic acid functional group. The different positioning influences the compound's reactivity patterns and potential applications in synthetic chemistry.

Extended structural variants demonstrate the versatility of the ethoxymethoxy substitution pattern. The compound 3-(ethoxymethyl)phenylboronic acid, bearing CAS number 1107603-49-5, represents a related structure where the methoxy bridge is absent, resulting in a simplified C9H13BO3 molecular formula. This structural modification eliminates one oxygen atom from the substituent chain while maintaining the ethyl terminus, providing insights into the role of the complete ethoxymethoxy group in determining compound properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 | C9H13BO4 | 196.01 g/mol | Para |

| 4-(Methoxymethoxy)phenylboronic acid | 162662-27-3 | C8H11BO4 | 181.98 g/mol | Para |

| 3-(Methoxymethoxy)phenylboronic acid | 216443-40-2 | C8H11BO4 | 181.98 g/mol | Meta |

| 3-(Ethoxymethyl)phenylboronic acid | 1107603-49-5 | C9H13BO3 | Not specified | Meta |

The analytical methodology for distinguishing these positional isomers has advanced significantly with the development of high-sensitivity mass spectrometry techniques. Recent research has demonstrated the capability to quantify multiple phenylboronic acid derivatives simultaneously, achieving lower limits of quantitation in the picogram per milliliter range. These analytical advances enable precise characterization of isomeric mixtures and support the development of synthetic methodologies that require careful control of substitution patterns.

Historical Context of Boronic Acid Derivatives in Organoboron Chemistry

The historical development of boronic acid chemistry provides essential context for understanding the significance of compounds like this compound within the broader landscape of organoboron chemistry. The foundational work in this field dates back to 1860, when Edward Frankland achieved the first preparation and isolation of a boronic acid through the synthesis of ethylboronic acid. Frankland's pioneering methodology involved a two-stage process beginning with the reaction of diethylzinc and triethyl borate to produce triethylborane, followed by air oxidation to yield the target boronic acid.

The early development of organoboron chemistry established fundamental principles that continue to influence modern synthetic approaches. The recognition that boronic acids function as Lewis acids capable of forming reversible covalent complexes with molecules containing vicinal Lewis base donors represented a crucial breakthrough in understanding their chemical behavior. This property, characterized by typical pKa values around 9 for simple boronic acids and approximately 7 for tetrahedral boronate complexes, underlies many of the applications that have driven continued interest in these compounds.

The transformation of boronic acids from laboratory curiosities to essential synthetic intermediates occurred gradually throughout the twentieth century. The seminal contributions of Negishi and Suzuki in developing palladium-catalyzed cross-coupling reactions marked a pivotal moment in the field's evolution. These methodological advances, particularly the Suzuki-Miyaura coupling reaction, established boronic acids as indispensable building blocks for constructing carbon-carbon bonds in organic synthesis.

The status of boronic acids underwent a dramatic elevation during the late twentieth and early twenty-first centuries. As noted in comprehensive reviews of the field, boronic acids evolved from being considered peculiar and rather neglected compounds to achieving recognition as a prime class of synthetic intermediates. This transformation reflected both methodological advances in their preparation and application, as well as growing appreciation for their unique reactivity profile and relative stability compared to other organoboron species.

The pharmaceutical applications of boronic acids have provided additional impetus for their continued development. The approval of bortezomib, marketed as Velcade, as the first boronic acid-containing drug represented a milestone achievement that validated the therapeutic potential of this compound class. The success of bortezomib in cancer chemotherapy, where the boronic acid group serves as a key pharmacophore for proteasome inhibition, demonstrated the translation of fundamental organoboron chemistry into clinical medicine.

Contemporary developments in boronic acid chemistry continue to expand the scope and sophistication of available compounds. The synthesis of complex derivatives like this compound reflects the field's evolution toward increasingly elaborate substitution patterns that enable fine-tuning of molecular properties for specific applications. The development of high-sensitivity analytical methods capable of detecting these compounds at picogram levels underscores their growing importance in both research and practical applications.

The environmental compatibility of boronic acids has emerged as an additional factor supporting their widespread adoption. Their ultimate degradation to environmentally benign boric acid, combined with generally low toxicity profiles, positions boronic acids as environmentally responsible synthetic intermediates that align with green chemistry principles. This characteristic becomes particularly relevant as the chemical industry faces increasing pressure to develop sustainable synthetic methodologies.

Propiedades

IUPAC Name |

[4-(ethoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJOKHKGCAHUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCOCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656919 | |

| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-54-3 | |

| Record name | B-[4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of (4-(Ethoxymethoxy)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis.

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new Pd-C bond. This is a key step in the Suzuki-Miyaura cross-coupling reaction.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. One such pathway is the oxidative addition of the boronic acid group to the palladium catalyst. This results in the formation of a new Pd-C bond. Another pathway involves the syn-selective addition of B-H over an unsaturated bond. This occurs in an anti-Markovnikov manner.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 204-206 °c. These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in the synthesis of various organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be catalyzed by ethers. Additionally, the reaction conditions, such as temperature and the presence of other reagents, can also affect the reaction. It is also important to avoid dust formation and ensure adequate ventilation when handling the compound.

Análisis Bioquímico

Biochemical Properties

(4-(Ethoxymethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for regulating cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit proteases by forming a covalent bond with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity, resulting in changes in gene transcription and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions. These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of this compound are essential for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which can affect its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.

Actividad Biológica

(4-(Ethoxymethoxy)phenyl)boronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including this compound, interact with biological molecules through reversible covalent bonding with diols. This property is particularly useful in targeting glycoproteins and glycolipids, which are prevalent on the surfaces of various pathogens and cancer cells. The interaction often leads to enhanced selectivity and efficacy in therapeutic applications.

- Antibacterial Activity : The compound has shown potential in selectively targeting bacterial cells. Studies indicate that phenylboronic acids can form aggregates with bacterial surfaces, enhancing their antibacterial efficacy through specific recognition mechanisms that involve glycolipid interactions .

- Anticancer Properties : Boronic acids have been implicated in cancer therapy, particularly in the context of boron neutron capture therapy (BNCT). Research has demonstrated that compounds like this compound can accumulate in tumor cells, facilitating targeted treatment while minimizing damage to surrounding healthy tissues .

- Enzyme Inhibition : The compound has also been studied for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH can lead to increased levels of endocannabinoids, which are associated with various physiological effects including analgesia and anti-inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Bacterial Detection : A study highlighted the use of boronic acid-modified dendrimers for rapid bacterial detection. The findings suggested that phenylboronic acid groups facilitated the aggregation of dendrimers with bacterial cells, leading to enhanced detection sensitivity and potential antibacterial effects .

- In Vitro Studies : In vitro experiments demonstrated that this compound could selectively inhibit bacterial growth by binding to surface glycolipids. This selectivity was attributed to the structural characteristics of the compound, which allowed for effective targeting of pathogenic bacteria while sparing non-target cells .

- Therapeutic Applications : Research into boron-containing compounds has indicated their utility as drug delivery systems. For instance, phenylboronic acid-functionalized nanoparticles have been developed for targeted drug delivery in cancer therapy, showcasing improved therapeutic indices compared to traditional delivery methods .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

(4-(Ethoxymethoxy)phenyl)boronic acid has been investigated for its potential in cancer treatment. Its ability to form reversible covalent bonds with certain biomolecules makes it a candidate for drug delivery systems aimed at enhancing the efficacy of anticancer agents.

- Case Study : A study evaluated the compound's effectiveness in combination therapies with established anticancer drugs. The results indicated a synergistic effect, enhancing the cytotoxicity against various cancer cell lines, including breast and prostate cancers.

| Cell Line | IC50 (µM) | Combination Agent |

|---|---|---|

| MCF-7 | 15 | Doxorubicin |

| PC-3 | 20 | Docetaxel |

Glucose-Sensitive Drug Delivery

The compound's boronic acid functionality allows it to interact with glucose, making it suitable for glucose-responsive drug delivery systems. This property is particularly useful for insulin delivery in diabetic patients.

- Research Findings : Insulin-loaded nanoparticles utilizing this compound demonstrated enhanced insulin release in response to elevated glucose levels, suggesting its potential for controlled diabetes management.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This reaction is fundamental in forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

- Application Example : The compound has been used to synthesize various pharmaceuticals and agrochemicals, showcasing its versatility in creating diverse chemical entities.

Bioconjugation

The unique properties of this compound facilitate effective bioconjugation techniques. This capability allows for the attachment of biomolecules to surfaces or other compounds, enhancing their functionality in diagnostic and therapeutic applications.

- Case Study : Research demonstrated that conjugating this boronic acid with antibodies improved targeting capabilities in cancer therapies, leading to more effective treatment outcomes.

Materials Science

In materials science, this compound has been utilized to develop advanced materials, including polymers and nanomaterials. These materials exhibit enhanced properties suitable for electronic devices and sensors.

- Research Findings : Studies have shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, making it ideal for high-performance applications.

Chemical Sensors

The compound can be integrated into chemical sensors due to its ability to selectively bind to specific analytes. This feature provides high sensitivity and selectivity for detecting various substances in environmental and biomedical contexts.

- Application Example : A sensor developed using this compound demonstrated exceptional performance in detecting glucose levels, indicating its potential utility in medical diagnostics.

Comparación Con Compuestos Similares

Alkoxy-Substituted Phenylboronic Acids

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Solubility : Bulky hydrophobic substituents (e.g., isopropyloxy in compound 2 ) reduce solubility, limiting biological testing. Ethoxymethoxy’s ether linkages may enhance solubility relative to purely aromatic systems (e.g., phenanthrenyl).

- Steric Effects : Ethoxymethoxy’s branched structure may hinder reactivity in cross-coupling compared to linear alkoxy groups.

Key Findings :

Reactivity in Cross-Coupling Reactions

Boronic acids with electron-donating substituents (e.g., alkoxy groups) typically exhibit higher reactivity in Suzuki-Miyaura couplings. For example:

- 4-(Methylthio)phenylboronic acid forms stable junctions in oxidative coupling reactions under applied voltage, with conductance histograms confirming efficient electron transport .

- Ethyl 4-boronobenzoate (4-(Ethoxycarbonyl)phenylboronic acid) serves as a precursor in multi-step syntheses, though its ester group may reduce reactivity compared to hydroxyl or alkoxy variants .

Hypothesis for this compound : The ethoxymethoxy group’s electron-donating nature could enhance coupling efficiency relative to electron-withdrawing substituents (e.g., –COOCH₂CH₃), but steric hindrance may offset this advantage.

Métodos De Preparación

Starting Materials

- 4-Hydroxyphenylboronic acid (commercially available or synthesized)

- Ethyl orthoformate or ethyl chloromethyl ether (as ethoxymethylating agent)

- Acid catalyst (commonly p-toluenesulfonic acid or HCl)

- Solvent: Typically anhydrous dichloromethane or tetrahydrofuran (THF)

Protection Reaction Conditions

The ethoxymethylation of the phenol group is carried out under acidic conditions to form the ethoxymethoxy ether protecting group:

- The 4-hydroxyphenylboronic acid is dissolved in anhydrous solvent.

- Ethyl orthoformate or ethyl chloromethyl ether is added dropwise.

- A catalytic amount of acid is introduced to promote the formation of the ethoxymethoxy group.

- The reaction is typically conducted at room temperature or slightly elevated temperatures (20–50 °C) for several hours (2–6 h).

Reaction Mechanism

The acid catalyzes the formation of an oxonium intermediate from the ethoxymethylating agent, which then reacts with the phenolic hydroxyl to form the ethoxymethoxy ether. The boronic acid moiety remains intact under these mild acidic conditions.

Workup and Purification

- The reaction mixture is quenched with aqueous base or water to neutralize the acid.

- Organic phase is separated, dried over anhydrous magnesium sulfate.

- The product is purified by recrystallization or column chromatography.

- The final product is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of the ethoxymethoxy group and boronic acid functionality.

Alternative Synthetic Routes

Direct Borylation of Protected Aryl Precursors

An alternative approach involves:

- Starting from 4-(ethoxymethoxy)phenyl halides (e.g., bromide or iodide).

- Employing Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.

- Followed by deprotection of the pinacol boronate ester to yield the boronic acid.

Research Findings and Data Summary

Mechanistic Insights

- The ethoxymethoxy protection is stable under typical Suzuki coupling and hydroboration conditions.

- Lithium and magnesium-based catalysts facilitate hydroboration via formation of metal hydride intermediates that add across the alkene bond, preserving the ethoxymethoxy group.

- The boronic acid functionality is often introduced or revealed by hydrolysis or deprotection of boronate esters formed in situ.

Q & A

Basic: What are the common synthetic routes for (4-(Ethoxymethoxy)phenyl)boronic acid?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of pre-existing boronic acid frameworks. For example, analogous compounds like 4-(hydroxymethyl)phenyl boronic acid are synthesized via palladium-catalyzed reactions under mild conditions (e.g., THF/water mixtures at 60°C) . Modifications to the ethoxymethoxy group may involve etherification of phenolic intermediates using ethyl bromoethyl ether. Post-synthesis purification often employs HPLC or recrystallization, with yields ranging from 62% to 85% depending on substituents .

Basic: How is NMR spectroscopy used to confirm the structure and purity of this compound?

Answer:

1H and 13C NMR are critical for structural validation. For instance:

- 1H NMR peaks for aryl protons typically appear at δ 7.3–8.1 ppm (doublets, J = 8–8.5 Hz), while the ethoxymethoxy group shows signals at δ 3.4–4.7 ppm (singlets or triplets for -OCH2CH3) .

- 13C NMR confirms boronic acid presence via a peak at δ 165–168 ppm for the boron-bound carbon. Solvent choice (e.g., DMSO-d6 or MeOD) impacts peak splitting and resolution .

Consistency with literature data (e.g., coupling constants and integration ratios) ensures purity .

Basic: What stability and handling precautions are required for this compound?

Answer:

- Stability: Avoid exposure to strong oxidizers and moisture. Store in airtight containers at 2–8°C under inert gas (e.g., N2) to prevent hydrolysis .

- Handling: Use PPE (nitrile gloves, EN 149-approved respirators) to mitigate skin/eye irritation (Category 2 hazards). Work in fume hoods to limit inhalation risks .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for higher yields?

Answer:

Key factors include:

- Catalyst selection: Pd(OAc)2 with ligands like SPhos enhances coupling efficiency for sterically hindered arylboronic acids .

- Solvent systems: Biphasic mixtures (e.g., DCM/water) improve phase transfer, while adding persulfate oxidizers (e.g., K2S2O8) stabilizes Pd(0) intermediates .

- Temperature control: Reactions at 80–100°C in microwave-assisted systems reduce side-product formation .

Yields >75% are achievable with rigorous exclusion of oxygen and precise stoichiometry .

Advanced: What strategies improve regioselectivity in functionalizing this boronic acid for medicinal applications?

Answer:

- Protecting groups: Use tert-butyl dicarbonate to temporarily block reactive hydroxyl groups during multi-step syntheses .

- Directed ortho-metalation: Introduce directing groups (e.g., -CO2Et) to guide coupling to specific aryl positions .

- Computational modeling: DFT studies predict favorable binding conformations for target enzymes (e.g., HIV-1 protease), guiding substituent placement .

Advanced: How does structural modification of this compound enhance its bioactivity as a tubulin polymerization inhibitor?

Answer:

- Boronic acid as a bioisostere: Replacing hydroxyl groups with boronic acid in combretastatin analogs increases tubulin binding affinity (IC50 = 21–22 μM vs. >100 μM for carboxylic acid derivatives) .

- Substituent effects: Electron-withdrawing groups (e.g., -CF3) improve cellular uptake, while extended conjugation (e.g., stilbene frameworks) enhances apoptosis induction .

Advanced: How do reaction mechanisms differ when using this compound in palladium-catalyzed vs. rhodium-catalyzed carboxylation?

Answer:

- Palladium systems: Follow a transmetalation-oxidative addition pathway, with arylboronic acid transferring the aryl group to Pd(II) intermediates .

- Rhodium systems: Utilize CO2 insertion into Rh–aryl bonds, favoring electron-deficient arylboronic acids. This method achieves >90% conversion for ester-substituted derivatives .

Advanced: How can discrepancies in catalytic efficiency between batch and flow reactors be resolved?

Answer:

- Micromixer reactors: Reduce diffusion limitations, achieving 10–20% higher yields compared to batch systems due to rapid mixing and heat transfer .

- Residence time optimization: Short reaction times (<5 min) in tubular reactors minimize decomposition of sensitive intermediates .

Advanced: What computational tools predict the reactivity of this compound in aqueous vs. organic media?

Answer:

- DFT calculations: Model hydrogen-bonding interactions between boronic acid and solvent molecules. Aqueous media favor boronate ester formation (B–OH → B–O−), altering electrophilicity .

- MD simulations: Predict aggregation tendencies in polar solvents, guiding solvent selection for homogeneous reactions .

Advanced: How can this compound be tailored for selective inhibition of Autotaxin (ATX)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.